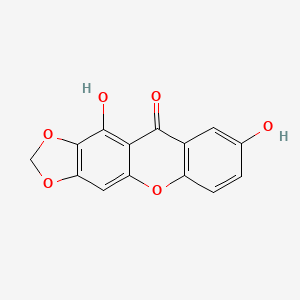

1,7-Dihydroxy-2,3-methylenedioxyxanthone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

8,11-dihydroxy-[1,3]dioxolo[4,5-b]xanthen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O6/c15-6-1-2-8-7(3-6)12(16)11-9(20-8)4-10-14(13(11)17)19-5-18-10/h1-4,15,17H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRWSZGEVSNEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C3C(=C2)OC4=C(C3=O)C=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Natural Sources of 1,7-Dihydroxy-2,3-methylenedioxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and potential biological activities of the xanthone (B1684191), 1,7-dihydroxy-2,3-methylenedioxyxanthone. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Primary Natural Source: The Genus Polygala

The principal natural source of this compound is the plant species Polygala cyparissias . This small herb is predominantly found in Brazil, Argentina, and Uruguay.[1][2] Additionally, this compound has been reported in other species of the Polygala genus, including Polygala tenuifolia .[1]

Quantitative Analysis

Quantitative studies employing a validated High-Performance Liquid Chromatography (HPLC) method have determined the concentration of this compound in Polygala cyparissias. The content of this xanthone can vary significantly depending on the part of the plant and the season of collection, with reported concentrations ranging from 0 to 5.4 mg per gram of the plant extract.

| Natural Source | Plant Part | Concentration (mg/g of extract) | Reference |

| Polygala cyparissias | Whole plant, different parts | 0 - 5.4 |

Experimental Protocols

Extraction and Isolation of this compound

While a single, detailed protocol for the preparative isolation of this compound is not available in the reviewed literature, a general methodology can be compiled from various studies on the isolation of xanthones from Polygala species. The following is a representative experimental workflow:

2.1.1. Plant Material and Extraction

-

Collection and Preparation: The whole plant of Polygala cyparissias is collected, dried, and powdered.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol (B129727) or a chloroform-methanol mixture (e.g., 98:2 v/v), often with the aid of ultrasonication to enhance extraction efficiency.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

2.1.2. Chromatographic Purification

-

Initial Fractionation: The crude extract is typically subjected to an initial fractionation step using column chromatography over silica (B1680970) gel. A gradient elution system with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and methanol) is employed to separate the components based on their polarity.

-

Further Purification: Fractions containing the target xanthone, as identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled and subjected to further purification. This often involves repeated column chromatography on silica gel or Sephadex LH-20.

-

Final Purification: The final purification to obtain this compound in high purity is typically achieved through preparative HPLC.

2.1.3. Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed chemical structure.

Analytical Quantification by HPLC

A validated reversed-phase HPLC method is available for the quantification of this compound.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water is typically used.

-

Detection: UV detection at a specific wavelength (e.g., 254 nm).

-

Quantification: The concentration is determined by comparing the peak area of the analyte to that of a certified reference standard.

Biological Activity and Potential Signaling Pathways

While the precise molecular mechanisms of action for this compound are not yet fully elucidated, xanthones as a class are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and gastroprotective effects. Research suggests that these effects may be mediated through the modulation of key cellular signaling pathways.

General Xanthone Biosynthesis

The biosynthesis of xanthones in plants is a complex process that involves the shikimate and acetate pathways.[3][4][5] The core xanthone structure is formed through the condensation of intermediates from these two pathways.

Caption: Generalized biosynthetic pathway of xanthones in plants.

Modulation of Inflammatory Signaling Pathways

Xanthones have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Plausible mechanism of anti-inflammatory action of xanthones via inhibition of the NF-κB signaling pathway.

Activation of the Nrf2 Antioxidant Response Pathway

Another potential mechanism for the biological activity of xanthones is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, playing a key role in cellular defense against oxidative stress.[3]

Caption: Proposed activation of the Nrf2 antioxidant pathway by xanthones.

Conclusion

This compound, primarily sourced from Polygala cyparissias, represents a promising natural product for further investigation. This technical guide provides a foundational understanding of its natural occurrence, methods for its isolation and quantification, and plausible mechanisms for its biological activity. Further research is warranted to fully elucidate its pharmacological potential and to develop standardized protocols for its therapeutic application.

References

- 1. researchgate.net [researchgate.net]

- 2. Demethylcalabaxanthone from Garcinia mangostana Exerts Antioxidant Effects through the Activation of the Nrf2 Pathway as Assessed via Molecular Docking and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of NF-κB and Bcl2/Bax signaling pathways in the apoptosis of MCF7 cells induced by a xanthone compound Pyranocycloartobiloxanthone A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isolation of 1,7-Dihydroxy-2,3-methylenedioxyxanthone from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 1,7-Dihydroxy-2,3-methylenedioxyxanthone (MDX), a naturally occurring xanthone (B1684191) with significant therapeutic potential. This document details the plant sources, extraction and purification protocols, and analytical methods for this compound. Furthermore, it explores the potential mechanism of action through a proposed signaling pathway.

Introduction to this compound

This compound is a xanthone derivative that has been identified in plant species of the Polygala genus.[1][2] Research has indicated that this compound possesses a range of biological activities, including antiulcerogenic, antioxidant, and antihyperalgesic properties.[3] These attributes make it a compound of interest for further investigation in the fields of pharmacology and drug development, particularly for neurodegenerative and gastrointestinal diseases.[3]

Plant Sources and Quantitative Analysis

The primary plant source for the isolation of this compound is Polygala cyparissias, a small herb found in Brazil, Argentina, and Uruguay.[4][5] The concentration of MDX can vary depending on the part of the plant and the season of collection. A validated High-Performance Liquid Chromatography (HPLC) method has been developed for the quantification of MDX in plant extracts, providing a reliable tool for standardization and quality control.[3][4]

Table 1: Content of this compound in Polygala cyparissias

| Plant Part | Collection Season | MDX Content (mg/g of dry extract) |

| Whole Plant | Spring | 5.4 |

| Aerial Parts | Spring | 3.2 |

| Roots | Spring | 0.0 |

| Whole Plant | Autumn | 2.1 |

Data summarized from the findings of a study on the validation of an HPLC method for MDX determination.[4]

Experimental Protocols

This section outlines a detailed methodology for the extraction, isolation, and purification of this compound from Polygala cyparissias.

Plant Material and Extraction

-

Plant Material Collection and Preparation: Collect the whole plant of Polygala cyparissias during the spring season for optimal MDX content. The plant material should be air-dried in the shade and then powdered to a fine consistency.

-

Extraction:

-

Macerate the powdered plant material (100 g) with acetone (B3395972) (3 x 500 mL) at room temperature for 72 hours.

-

Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

-

Isolation and Purification Workflow

The isolation and purification of MDX from the crude acetone extract is a multi-step process involving several chromatographic techniques.

Caption: Experimental Workflow for MDX Isolation.

Detailed Chromatographic Procedures

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel 60 (70-230 mesh).

-

Column Preparation: Prepare a slurry of silica gel in hexane (B92381) and pack it into a glass column.

-

Sample Loading: Adsorb the crude acetone extract onto a small amount of silica gel and load it onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of 20 mL each and monitor by Thin-Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Column Preparation: Swell the Sephadex LH-20 in methanol and pack it into a glass column.

-

Sample Loading: Dissolve the pooled MDX-rich fractions from the silica gel column in a minimal amount of methanol and load onto the column.

-

Elution: Elute the column with 100% methanol.

-

Fraction Collection: Collect fractions and monitor by TLC.

-

-

Preparative Thin-Layer Chromatography (Prep-TLC):

-

Stationary Phase: Silica gel 60 F254 coated glass plates.

-

Mobile Phase: A suitable solvent system such as Chloroform:Methanol (95:5).

-

Sample Application: Apply the concentrated fractions from the Sephadex column as a band onto the preparative TLC plate.

-

Development: Develop the plate in a chromatographic tank saturated with the mobile phase.

-

Visualization: Visualize the separated bands under UV light (254 nm).

-

Elution: Scrape the band corresponding to MDX from the plate and elute the compound from the silica gel with methanol.

-

-

Recrystallization:

-

Concentrate the eluted solution to obtain the purified MDX.

-

Recrystallize the solid from a suitable solvent system (e.g., methanol/chloroform) to obtain pure crystals of this compound.

-

Analytical Method for Quantification (HPLC)

-

Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Quantification: Based on a calibration curve generated with a purified standard of this compound.[4]

Proposed Signaling Pathway of Action

The gastroprotective and anti-inflammatory effects of many xanthones are attributed to their ability to modulate key cellular signaling pathways. While the specific signaling cascade for this compound is still under investigation, based on the known mechanisms of related xanthones, a plausible pathway involves the activation of the Nrf2/ARE pathway and the inhibition of the NF-κB pathway.

Caption: Proposed Signaling Pathway for MDX.

This proposed mechanism suggests that MDX may exert its therapeutic effects by:

-

Activating the Nrf2/ARE Pathway: By inhibiting Keap1, MDX may promote the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). This enhances the cellular defense against oxidative stress.

-

Inhibiting the NF-κB Pathway: MDX may inhibit the IκB kinase (IKK), preventing the degradation of IκBα and thereby sequestering the NF-κB transcription factor in the cytoplasm. This leads to a downregulation of pro-inflammatory gene expression, reducing inflammation.

Conclusion

This technical guide provides a comprehensive framework for the isolation, purification, and analysis of this compound from Polygala cyparissias. The detailed experimental protocols and quantitative data presented herein will be valuable for researchers and drug development professionals seeking to explore the therapeutic potential of this promising natural compound. Further investigation into its precise mechanism of action is warranted to fully elucidate its pharmacological profile.

References

- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 2. researchgate.net [researchgate.net]

- 3. α-Mangostin suppresses ethanol-induced gastric ulceration by regulating the Nrf2/HO-1 and NF-κB/NLRP3/caspase-1 signaling pathways and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 1,7-Dihydroxy-2,3-methylenedioxyxanthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthesis of 1,7-Dihydroxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone (B1684191) with noteworthy biological activities, including antihyperalgesic and antiulcerogenic properties. Found in the plant Polygala cyparissias, the complete biosynthetic pathway of this specific compound remains to be fully elucidated. This document provides a comprehensive overview of the current understanding of xanthone biosynthesis in plants and presents a putative pathway for the formation of this compound. Furthermore, it outlines key experimental protocols that can be employed to investigate and validate this proposed pathway, offering a roadmap for future research in this area.

The General Biosynthetic Route to Xanthones: A Foundation

The biosynthesis of xanthones in plants is a complex process that originates from primary metabolism, primarily involving the shikimate and acetate (B1210297) pathways. These pathways converge to produce a key benzophenone (B1666685) intermediate, which then undergoes cyclization to form the characteristic tricyclic xanthone core.

The initial steps involve the production of aromatic precursors. The shikimate pathway provides a C6-C1 aromatic acid, while the acetate-malonate pathway contributes a polyketide chain. These precursors condense to form a benzophenone scaffold. A crucial intermediate in the biosynthesis of many xanthones is 2,3′,4,6-tetrahydroxybenzophenone.

The formation of the xanthone nucleus occurs through an intramolecular oxidative coupling of the benzophenone intermediate. This reaction is typically catalyzed by a specific type of cytochrome P450 enzyme. Subsequent modifications, such as hydroxylation, methylation, prenylation, and, in the case of our target molecule, the formation of a methylenedioxy bridge, lead to the vast diversity of naturally occurring xanthones.

Proposed Biosynthetic Pathway of this compound

While the precise enzymatic steps for the synthesis of this compound in Polygala cyparissias have not been experimentally verified, a plausible pathway can be proposed based on the general principles of xanthone biosynthesis. The pathway likely proceeds through the following key stages:

-

Formation of a Tetrahydroxyxanthone Intermediate: The pathway is hypothesized to start from a common xanthone precursor, likely 1,2,3,7-tetrahydroxyxanthone or a closely related isomer. This precursor would arise from the cyclization of a corresponding pentahydroxybenzophenone.

-

Regioselective Hydroxylation: Further hydroxylation at specific positions on the xanthone core would be necessary to achieve the 1,7-dihydroxy substitution pattern.

-

Formation of the Methylenedioxy Bridge: The final and characteristic step is the formation of the methylenedioxy bridge at the 2 and 3 positions. This reaction is catalyzed by a cytochrome P450-dependent enzyme, which facilitates an oxidative cyclization of two adjacent hydroxyl groups with a one-carbon donor, likely S-adenosyl-L-methionine (SAM).

Below is a visual representation of the proposed biosynthetic pathway.

Experimental Protocols for Pathway Elucidation

To validate and fully characterize the biosynthetic pathway of this compound, a combination of biochemical and molecular biology techniques is required. The following sections detail key experimental protocols.

Precursor Feeding Studies

Objective: To identify the precursors of this compound.

Methodology:

-

Synthesis of Labeled Precursors: Synthesize potential precursors (e.g., shikimic acid, phenylalanine, acetate, and proposed benzophenone and xanthone intermediates) labeled with stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (e.g., ¹⁴C, ³H).

-

Administration to Polygala cyparissias: Administer the labeled precursors to whole plants, plant tissues (e.g., roots, leaves), or cell suspension cultures of Polygala cyparissias.

-

Extraction and Purification: After a suitable incubation period, harvest the plant material and perform a solvent extraction to isolate the xanthone fraction. Purify this compound using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

Detection of Label Incorporation: Analyze the purified compound for the presence and position of the label using Mass Spectrometry (MS) for stable isotopes or scintillation counting for radioisotopes. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for determining the specific positions of ¹³C labels.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

-

Crude Protein Extraction: Homogenize fresh plant material from Polygala cyparissias in a suitable buffer to extract total soluble proteins.

-

Enzyme Assays with Putative Substrates:

-

Benzophenone Synthase Activity: Incubate the crude protein extract with potential precursors (e.g., benzoyl-CoA and malonyl-CoA) and analyze the reaction products for the formation of benzophenones using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Cytochrome P450 Activity (Hydroxylation and Cyclization): Use microsome preparations from the plant tissue, which are enriched in cytochrome P450 enzymes. Incubate the microsomes with the proposed benzophenone or xanthone intermediates in the presence of NADPH (a required cofactor for P450s). Analyze the products for hydroxylated or cyclized compounds.

-

Methylenedioxy Bridge Formation Activity: Incubate the microsome fraction with the putative dihydroxy-xanthone precursor and a methyl donor like SAM. Analyze for the formation of this compound.

-

-

Enzyme Purification: If enzymatic activity is detected, purify the responsible enzyme using a combination of protein purification techniques such as ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography, size-exclusion chromatography, and affinity chromatography.

-

Kinetic Analysis: Determine the kinetic parameters (Kₘ, Vₘₐₓ, and kₖₐₜ) of the purified enzyme with its substrate to understand its efficiency.

Gene Identification and Functional Characterization

Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.

Methodology:

-

Transcriptome Analysis: Perform RNA sequencing (RNA-Seq) on tissues of Polygala cyparissias that are actively producing this compound. Identify candidate genes encoding enzymes like chalcone (B49325) synthase-like enzymes (for benzophenone synthesis) and cytochrome P450s that are highly expressed in these tissues.

-

Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of the candidate genes into an expression vector. Express the recombinant proteins in a suitable host system, such as Escherichia coli or yeast (Saccharomyces cerevisiae).

-

In Vitro Functional Assays: Purify the recombinant proteins and perform enzyme assays as described in section 3.2 to confirm their catalytic activity with the proposed substrates.

-

In Vivo Functional Validation: Use techniques like Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated gene knockout in Polygala cyparissias to downregulate or eliminate the expression of the candidate genes. Analyze the metabolic profile of the modified plants to observe any reduction in the accumulation of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the elucidation of a natural product biosynthetic pathway.

Data Presentation: A Framework for Future Findings

As quantitative data for the biosynthesis of this compound is not yet available, the following tables are provided as templates for researchers to structure their findings.

Table 1: Precursor Incorporation Rates

| Labeled Precursor | Administered To | Incubation Time (h) | % Incorporation into this compound |

| [¹³C₆]-Shikimic Acid | P. cyparissias cell culture | 24 | |

| [¹⁴C]-Acetic Acid | P. cyparissias seedlings | 48 | |

| [¹³C]-1,2,3,7-Tetrahydroxyxanthone | P. cyparissias leaf discs | 12 |

Table 2: Kinetic Parameters of Biosynthetic Enzymes

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/mg protein/min) | kₖₐₜ (s⁻¹) |

| Benzophenone Synthase | Benzoyl-CoA | |||

| Benzophenone Synthase | Malonyl-CoA | |||

| Xanthone Synthase (P450) | 2,3',4,6-Tetrahydroxybenzophenone | |||

| Xanthone Hydroxylase (P450) | 1,3,5,6-Tetrahydroxyxanthone | |||

| Methylenedioxy Bridge Forming Enzyme (P450) | 1,2,3,7-Tetrahydroxyxanthone |

Conclusion and Future Directions

The biosynthesis of this compound presents an intriguing area of research with potential applications in metabolic engineering and drug development. While a definitive pathway is yet to be established, the foundational knowledge of xanthone biosynthesis provides a strong framework for its investigation. The proposed pathway and experimental protocols outlined in this guide are intended to serve as a valuable resource for scientists working to unravel the enzymatic machinery responsible for the synthesis of this and other structurally complex xanthones in Polygala species. Future research efforts should focus on the isolation and characterization of the key enzymes, particularly the cytochrome P450s responsible for the core cyclization and the unique methylenedioxy bridge formation. Elucidation of this pathway will not only advance our understanding of plant secondary metabolism but also open up possibilities for the biotechnological production of this valuable bioactive compound.

spectroscopic data (NMR, MS) of 1,7-Dihydroxy-2,3-methylenedioxyxanthone

A comprehensive technical guide on the spectroscopic analysis of 1,7-Dihydroxy-2,3-methylenedioxyxanthone, a natural product isolated from the aerial parts of Polygala sibirica. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data

The structural elucidation of this compound was accomplished through the comprehensive analysis of its Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data. The following tables summarize the key quantitative data obtained.

Table 1: ¹H-NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment |

| 13.21 | s | 1H | 1-OH | |

| 7.42 | t | 8.2 | 1H | H-6 |

| 6.83 | d | 8.2 | 1H | H-5 |

| 6.69 | d | 8.2 | 1H | H-8 |

| 6.49 | s | 1H | H-4 | |

| 6.20 | s | 2H | -O-CH₂-O- |

Table 2: ¹³C-NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 181.1 | C | C-9 |

| 163.4 | C | C-1 |

| 158.8 | C | C-7 |

| 157.0 | C | C-4a |

| 147.8 | C | C-3 |

| 137.9 | C | C-2 |

| 135.5 | CH | C-6 |

| 111.0 | C | C-8a |

| 109.9 | CH | C-5 |

| 108.5 | C | C-9a |

| 103.1 | CH₂ | -O-CH₂-O- |

| 102.7 | C | C-5a |

| 98.4 | CH | C-8 |

| 94.0 | CH | C-4 |

Table 3: Mass Spectrometry Data

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| ESI-MS | 273.0397 | 100 | [M+H]⁺ |

Experimental Protocols

Isolation of this compound

The isolation of the target compound from the aerial parts of Polygala sibirica involves a multi-step extraction and chromatographic purification process.

Caption: Workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered aerial parts of Polygala sibirica (10 kg) were extracted three times with 95% ethanol (B145695) (EtOH) at room temperature.

-

Concentration: The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract was suspended in water (H₂O) and successively partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The EtOAc fraction was subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to obtain several sub-fractions.

-

Further Purification: The fraction containing the target compound was further purified by Sephadex LH-20 column chromatography followed by preparative thin-layer chromatography (TLC) to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker AV-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. The sample was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (ESI-MS) was performed on a Bruker Daltonics Apex II 47e FT-ICR mass spectrometer. The sample was dissolved in methanol (B129727) and introduced into the ESI source.

Logical Relationship of Spectroscopic Data for Structure Elucidation

The final structure of this compound was determined by a logical correlation of the NMR and MS data.

Caption: Logical workflow for structure elucidation.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 1,7-Dihydroxy-2,3-methylenedioxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dihydroxy-2,3-methylenedioxyxanthone, a natural xanthone (B1684191) isolated from the medicinal plant Polygala cyparissias, has emerged as a compound of significant interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding its antihyperalgesic and antiulcerogenic activities. This document summarizes key quantitative data, details the experimental methodologies used in its evaluation, and presents visual representations of experimental workflows and conceptual pathways to facilitate a deeper understanding of its potential therapeutic applications. While antioxidant activity has been suggested for xanthones as a class, specific quantitative data for this compound are not yet available in the public domain.

Introduction

Xanthones are a class of polyphenolic compounds found in a variety of plant species and microorganisms. They are characterized by a dibenzo-γ-pyrone heterocyclic scaffold, which can be substituted with various functional groups, leading to a wide range of biological activities. This compound is a notable member of this family, distinguished by its specific hydroxylation and methylenedioxy substitution pattern.[1][2] This compound has been isolated from Polygala cyparissias, a plant traditionally used in folk medicine for various ailments.[3][4] Rigorous scientific investigation has begun to validate some of these traditional uses, with studies demonstrating potent antihyperalgesic and antiulcerogenic effects. This guide aims to consolidate the existing research to support further investigation and potential drug development efforts.

Biological Activities and Quantitative Data

The primary reported biological activities of this compound are its ability to counteract pain (antihyperalgesia) and protect against gastric ulcers (antiulcerogenic). The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Antihyperalgesic Activity of this compound

| Experimental Model | Animal Model | Administration Route | Dose | Percentage Inhibition of Hyperalgesia (%) | Reference |

| Carrageenan-induced Hyperalgesia | Mice | Oral (p.o.) | 30 mg/kg | 48 ± 5 | [3] |

Table 2: Antiulcerogenic Activity of this compound

| Experimental Model | Animal Model | Administration Route | Dose | Percentage Inhibition of Ulcer Formation (%) | Reference |

| Ethanol/HCl-induced Gastric Ulcer | Mice | Oral (p.o.) | 50 mg/kg | 86.22 ± 3.42 | [4] |

Experimental Protocols

This section provides a detailed description of the methodologies employed in the key studies cited.

Antihyperalgesic Activity Assessment

This model is a widely used method to induce a local inflammatory response and subsequent hyperalgesia (an increased sensitivity to pain).[5][6][7]

-

Animals: Male Swiss mice are typically used.

-

Procedure:

-

A baseline measurement of the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) is taken.

-

This compound (dissolved in an appropriate vehicle) or the vehicle control is administered orally.

-

After a set period (e.g., 60 minutes), a subplantar injection of carrageenan (a seaweed extract that induces inflammation) is administered into the right hind paw.

-

The mechanical withdrawal threshold is measured again at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis: The percentage inhibition of hyperalgesia is calculated by comparing the paw withdrawal threshold of the treated group with that of the control group.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Antihyperalgesic activity of the methanol extract and some constituents obtained from Polygala cyparissias (Polygalaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. downstate.edu [downstate.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. criver.com [criver.com]

An In-depth Technical Guide on 1,7-Dihydroxy-2,3-methylenedioxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dihydroxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) derivative found in plants of the Polygala genus, notably Polygala cyparissias. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antihyperalgesic, gastroprotective, and antioxidant properties. This technical guide provides a comprehensive review of the current literature on this compound, presenting its physicochemical properties, spectroscopic data, and detailed experimental protocols for its observed biological activities. The information is structured to facilitate further research and drug development efforts centered on this promising natural product.

Physicochemical Properties and Spectroscopic Data

This compound, with the chemical formula C₁₄H₈O₆ and a molecular weight of 272.21 g/mol , is a polyphenolic compound belonging to the xanthone class.[1][2] Its structure features a tricyclic xanthen-9-one core with hydroxyl groups at positions 1 and 7, and a methylenedioxy bridge across positions 2 and 3.

Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data of this compound and a Related Analog

| Property | Value/Data | Source |

| IUPAC Name | 1,7-dihydroxy-2,3-methylenedioxy-9H-xanthen-9-one | - |

| CAS Number | 183210-63-1 | [1] |

| Molecular Formula | C₁₄H₈O₆ | [1][2] |

| Molecular Weight | 272.21 g/mol | [1] |

| ¹H NMR (Reference: 1,7-dihydroxy-2,3-dimethoxyxanthone (B162070) in CDCl₃, 300 MHz) | δ 13.09 (1H, s, 1-OH), 7.42 (1H, t, J=8.4 Hz, H-6), 6.84 (1H, d, J=8.4 Hz, H-5), 6.74 (1H, d, J=8.4 Hz, H-8), 6.55 (1H, s, H-4), 4.04 (3H, s, OMe), 3.98 (3H, s, OMe) | [3] |

| ¹³C NMR (Reference: 1,7-dihydroxy-2,3-dimethoxyxanthone in CDCl₃, 75 MHz) | δ 181.7 (C-9), 163.7 (C-1), 161.9 (C-3), 157.1 (C-4a), 155.3 (C-7), 148.5 (C-10a), 136.7 (C-6), 133.4 (C-2), 111.9 (C-8a), 110.1 (C-5), 108.9 (C-8), 92.9 (C-4), 62.1 (OMe), 61.2 (OMe) | [3] |

Note: The provided NMR data is for the dimethoxy analog and serves as a reference. The chemical shifts for this compound, particularly for the methylenedioxy group (typically a singlet around 6.0 ppm in ¹H NMR and a signal around 101 ppm in ¹³C NMR), would differ.

Biological Activities and Experimental Protocols

This compound has demonstrated significant potential in preclinical studies, particularly in the areas of pain management and gastroprotection.

Gastroprotective Activity

This xanthone has shown potent anti-ulcerogenic effects. In a study utilizing an ethanol (B145695)/HCl-induced ulcer model in mice, this compound exhibited a remarkable ability to protect the gastric mucosa.

Table 2: Gastroprotective Effect of this compound

| Compound | Dose (mg/kg) | Ulcer Inhibition (%) |

| This compound | 50 | 86.22 ± 3.42 |

-

Animal Model: Male Swiss mice (25-30 g) are fasted for 24 hours with free access to water.

-

Treatment: Animals are orally administered with this compound (50 mg/kg), a vehicle control, or a positive control (e.g., a proton pump inhibitor).

-

Ulcer Induction: One hour after treatment, 0.1 mL/10 g of a solution containing 60% ethanol and 0.3 M HCl is administered orally to induce gastric lesions.

-

Evaluation: One hour after the administration of the necrotizing solution, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline. The ulcerative lesions in the glandular portion of the stomach are examined, and the total area of the lesions is measured.

-

Data Analysis: The percentage of ulcer inhibition is calculated by comparing the lesion area in the treated groups with the control group.

Antihyperalgesic Activity

While quantitative data for the isolated this compound is not extensively reported, studies on extracts of Polygala cyparissias containing this compound have demonstrated significant antihyperalgesic effects.[3] A related compound, 1,7-dihydroxy-2,3-dimethoxyxanthone, produced a dose-related inhibition of acetic acid-induced abdominal constriction with an ID50 value of 1.5 mg/kg.[3] This suggests that this compound likely contributes to the observed analgesic properties of the plant extract.

-

Animal Model: Male Swiss mice (20-25 g) are used.

-

Treatment: The test compound, a vehicle control, or a positive control (e.g., morphine) is administered intraperitoneally (i.p.) or orally (p.o.).

-

Induction of Writhing: Thirty minutes (i.p.) or sixty minutes (p.o.) after treatment, a 0.6% solution of acetic acid in saline is injected intraperitoneally (10 mL/kg).

-

Observation: The number of abdominal constrictions (writhing) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated groups with the control group.

Antioxidant Activity

-

Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. The test compound is dissolved in a suitable solvent to prepare various concentrations.

-

Assay Procedure: A small volume of the test compound solution is mixed with the DPPH solution in a microplate or cuvette. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Synthesis

Currently, there is no specific published synthesis for this compound. However, general synthetic strategies for substituted xanthones can be adapted. A common approach involves the condensation of a substituted salicylic (B10762653) acid with a substituted phenol, often facilitated by a dehydrating agent like Eaton's reagent (P₂O₅ in MsOH) or through a Pechmann condensation followed by oxidative cyclization. The synthesis of the methylenedioxy functionality can be achieved by reacting the corresponding catechol precursor with a dihalomethane, such as dibromomethane (B42720) or dichloromethane, in the presence of a base.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the experimental protocols and potential mechanisms of action, the following diagrams are provided.

Caption: Workflow for the gastroprotective activity assay.

Caption: Workflow for the antihyperalgesic activity assay.

Caption: Proposed antioxidant mechanism of action.

Conclusion and Future Directions

This compound is a natural product with significant therapeutic potential, particularly as a gastroprotective and antihyperalgesic agent. The data presented in this guide summarize the current understanding of its biological activities and provide a foundation for future research. Key areas for further investigation include:

-

Complete Spectroscopic Characterization: A comprehensive analysis including 2D NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction would be invaluable for definitive structural confirmation.

-

Quantitative Bioactivity Studies: Determining the IC50 or EC50 values for its antihyperalgesic and antioxidant activities is essential for understanding its potency.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in its gastroprotective and antihyperalgesic effects will be crucial for its development as a therapeutic agent.

-

Total Synthesis: The development of an efficient and scalable synthetic route would enable the production of larger quantities for extensive preclinical and clinical evaluation and the generation of novel analogs with improved properties.

This technical guide serves as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound.

References

An In-depth Technical Guide to 1,7-Dihydroxy-2,3-methylenedioxyxanthone: From Discovery to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dihydroxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone (B1684191) derivative, has garnered scientific interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound. It details its natural sources, isolation, and structural elucidation, and presents available data on its antihyperalgesic and gastroprotective effects. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold.[1] They are widely distributed in higher plants, fungi, and lichens.[2] This diverse group of natural products exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] this compound (MDX) is a specific xanthone that has been isolated from plants of the Polygala genus.[3] This guide will delve into the scientific literature to provide a detailed account of this compound.

Discovery and History

Natural Sources and Isolation

This compound is a phytochemical found in various species of the Polygalaceae family. It has been notably isolated from the roots of Polygala azizsancarii, a species endemic to Türkiye.[3] The genus Polygala is a rich source of various xanthones, many of which possess interesting biological activities.[4][5]

Experimental Protocol: General Isolation of Xanthones from Polygala Species

The following is a generalized protocol for the isolation of xanthones from Polygala species, based on common phytochemical extraction and chromatography techniques.

-

Extraction: The air-dried and powdered plant material (e.g., roots) is subjected to sequential extraction with solvents of increasing polarity, such as petroleum ether, chloroform, and methanol (B129727).

-

Fractionation: The methanol extract, typically rich in xanthones, is then partitioned with immiscible solvents like n-hexane, ethyl acetate (B1210297), and n-butanol to yield fractions with varying polarities.

-

Chromatography: The ethyl acetate fraction is often subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol).

-

Purification: Fractions containing xanthones are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure compounds.[3]

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques. These methods are crucial for identifying the molecular structure of novel natural products.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between different atoms.[3]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl and carbonyl groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the xanthone chromophore.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons, a methylenedioxy group, and hydroxyl protons. |

| ¹³C NMR | Resonances for the xanthone core carbons, including the carbonyl carbon, aromatic carbons, and the methylenedioxy carbon. |

| Mass Spectrometry | Molecular ion peak consistent with the chemical formula C₁₄H₈O₆.[6] |

Chemical Synthesis

While the primary source of this compound is through isolation from natural sources, understanding its chemical synthesis is crucial for producing larger quantities for research and development. A specific synthetic route for this compound has not been detailed in the available literature. However, general methods for the synthesis of the xanthone core can be adapted. One common approach is the Friedel-Crafts acylation followed by a cyclization reaction.

Experimental Protocol: General Synthesis of the Xanthone Core

-

Benzophenone (B1666685) Formation: A substituted salicylic (B10762653) acid is reacted with a substituted phenol (B47542) in the presence of a condensing agent (e.g., phosphorus oxychloride and zinc chloride) to form a 2,2'-dihydroxybenzophenone (B146640) intermediate.

-

Cyclodehydration: The benzophenone intermediate is then subjected to cyclodehydration, typically by heating with a strong acid or a dehydrating agent, to form the xanthone ring.

Biological Activities and Pharmacology

This compound has been reported to possess several biological activities, primarily antihyperalgesic and gastroprotective effects.[7]

Antihyperalgesic Activity

Hyperalgesia is an increased sensitivity to pain. Studies on extracts from Polygala species containing this compound have demonstrated antihyperalgesic effects in animal models.

Experimental Protocol: Acetic Acid-Induced Writhing Test (General Protocol)

-

Animal Model: Male Swiss mice are typically used.

-

Compound Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group may receive a known analgesic drug.

-

Induction of Nociception: After a set period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce abdominal writhing.

-

Observation: The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a specific period (e.g., 20-30 minutes) after the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Gastroprotective Activity

The compound has also shown potential in protecting the gastric mucosa from injury.

Experimental Protocol: Ethanol-Induced Gastric Ulcer Model in Rats (General Protocol)

-

Animal Model: Male Wistar rats are commonly used.[8]

-

Pre-treatment: Animals are fasted for a period (e.g., 24 hours) with free access to water. The test compound is administered orally at different doses.[9] A control group receives the vehicle, and a positive control group may receive a standard anti-ulcer drug like omeprazole.[8]

-

Ulcer Induction: After a specific time (e.g., 1 hour) following treatment, absolute ethanol (B145695) is administered orally to induce gastric lesions.[8]

-

Evaluation of Gastric Lesions: After another hour, the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the ulcerated area is measured. An ulcer index can be calculated.

-

Biochemical and Histological Analysis: Gastric tissue can be collected for histological examination and to measure biochemical markers of inflammation and oxidative stress, such as levels of malondialdehyde (MDA), glutathione (B108866) (GSH), and pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), and the expression of enzymes like cyclooxygenase-2 (COX-2).[9][10]

Table 2: Potential Quantitative Data from Gastroprotective Studies

| Treatment Group | Dose (mg/kg) | Ulcer Index (mm²) (Hypothetical) | Inhibition of Ulceration (%) (Hypothetical) |

| Vehicle Control | - | 150 ± 15 | - |

| MDX | 10 | 100 ± 12 | 33.3 |

| MDX | 30 | 50 ± 8 | 66.7 |

| MDX | 100 | 20 ± 5 | 86.7 |

| Omeprazole | 20 | 15 ± 4 | 90.0 |

Note: This table presents hypothetical data for illustrative purposes. Actual quantitative data would need to be extracted from specific research publications.

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of this compound are not yet fully elucidated. However, the anti-inflammatory and gastroprotective effects of many xanthones are often attributed to their antioxidant properties and their ability to modulate inflammatory signaling pathways.

One key pathway implicated in inflammation and pain is the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins.[11] Inhibition of COX enzymes, particularly COX-2, is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). Some xanthones have been shown to inhibit COX enzymes and reduce the levels of pro-inflammatory cytokines like TNF-α and IL-6 by modulating signaling pathways such as NF-κB and MAPK.[12][13]

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antihyperalgesic and gastroprotective activities in preclinical models. While its discovery and isolation from Polygala species are established, further research is warranted in several key areas. A detailed elucidation of its mechanism of action, including the specific signaling pathways it modulates, is crucial. Furthermore, the development of a robust and efficient chemical synthesis would be highly beneficial for producing the quantities needed for extensive pharmacological and toxicological evaluation. Future studies should also focus on its pharmacokinetic and pharmacodynamic properties to assess its potential as a lead compound for the development of new therapeutic agents.

References

- 1. Naturally Occurring Xanthones and Their Biological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthones from Polygala karensium inhibit neuraminidases from influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C14H8O6 | CID 5316803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - CD BioGlyco [bioglyco.com]

- 8. Ethanol-induced gastric ulcer in rats and intervention of tert-butylhydroquinone: Involvement of Nrf2/HO-1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-ulcer effect of Gallarhois extract with anti-oxidant activity in an ICR model of ethanol/hydrochloride acid-induced gastric injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. europeanreview.org [europeanreview.org]

- 11. benthamscience.com [benthamscience.com]

- 12. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 1,7-Dihydroxy-2,3-methylenedioxyxanthone: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 1,7-dihydroxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone (B1684191) with potential therapeutic applications. The synthesis is based on the well-established Grover, Shah, and Shah (GSS) reaction, a reliable method for the formation of the xanthone core. The protocol outlines a two-step synthetic sequence commencing with the synthesis of the key precursor, 2-hydroxy-3,4-methylenedioxybenzoic acid, via the Kolbe-Schmitt carboxylation of sesamol (B190485). This is followed by the condensation of the synthesized benzoic acid derivative with phloroglucinol (B13840) to yield the target xanthone. This application note includes detailed experimental procedures, tabulated data for key quantitative parameters, and graphical representations of the synthetic pathway and experimental workflow to aid in reproducibility.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development due to their diverse pharmacological activities. This compound, a member of this family, has been isolated from natural sources and is noted for its potential biological properties. The development of a robust and scalable synthetic route is crucial for enabling further investigation into its therapeutic potential. The Grover, Shah, and Shah (GSS) reaction provides a convergent and efficient approach to the xanthone scaffold through the condensation of a 2-hydroxybenzoic acid with a phenol (B47542) in the presence of a dehydrating agent. This protocol details the application of the GSS reaction for the synthesis of this compound.

Synthesis Pathway

The overall synthetic strategy is depicted in the following diagram:

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-3,4-methylenedioxybenzoic Acid (via Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxylic acid group onto a phenol. In this step, sesamol is carboxylated to produce 2-hydroxy-3,4-methylenedioxybenzoic acid.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Sesamol | 99% | Sigma-Aldrich |

| Carbon Dioxide | High Purity | Airgas |

| Sodium Hydroxide (B78521) | ACS Reagent Grade | Fisher Scientific |

| Hydrochloric Acid | Concentrated, ACS Grade | VWR |

| Diethyl Ether | Anhydrous | J.T. Baker |

| Sodium Sulfate | Anhydrous | EMD Millipore |

Procedure:

-

In a high-pressure autoclave, dissolve sodium hydroxide (1.2 eq.) in a minimal amount of water.

-

Add sesamol (1.0 eq.) to the autoclave and stir until a homogenous sodium sesamoxide salt is formed.

-

Seal the autoclave and pressurize with carbon dioxide to 100-120 atm.

-

Heat the reaction mixture to 150-160 °C and maintain for 6-8 hours with continuous stirring.

-

Cool the autoclave to room temperature and slowly vent the excess CO2 pressure.

-

Transfer the solid reaction mixture to a beaker and dissolve in water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 2-hydroxy-3,4-methylenedioxybenzoic acid.

Expected Yield and Characterization:

| Parameter | Value |

| Yield | 60-70% |

| Melting Point | 210-212 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.5 (s, 1H, -COOH), 7.21 (d, J=8.4 Hz, 1H, Ar-H), 6.55 (d, J=8.4 Hz, 1H, Ar-H), 6.10 (s, 2H, -OCH₂O-) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 170.1, 151.2, 148.9, 142.3, 118.5, 110.1, 108.2, 102.0 |

Step 2: Synthesis of this compound (via Grover, Shah, and Shah Reaction)

The GSS reaction facilitates the condensation of a 2-hydroxybenzoic acid with a phenol to form a xanthone.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Hydroxy-3,4-methylenedioxybenzoic Acid | As synthesized in Step 1 | - |

| Phloroglucinol | 99% | Acros Organics |

| Zinc Chloride | Anhydrous, 98% | Alfa Aesar |

| Phosphorus Oxychloride | 99% | Sigma-Aldrich |

| Ethyl Acetate (B1210297) | ACS Reagent Grade | Fisher Scientific |

| Sodium Bicarbonate | Saturated Aqueous Solution | - |

| Sodium Sulfate | Anhydrous | EMD Millipore |

Procedure:

-

To a flame-dried round-bottom flask, add 2-hydroxy-3,4-methylenedioxybenzoic acid (1.0 eq.) and phloroglucinol (1.2 eq.).

-

Add freshly fused zinc chloride (3.0 eq.) to the mixture.

-

Cool the flask in an ice bath and slowly add phosphorus oxychloride (5.0 eq.) with stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture at 70-80 °C for 3-4 hours. The mixture will become viscous and may solidify.

-

Cool the reaction mixture to room temperature and carefully quench by adding crushed ice.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Expected Yield and Characterization:

| Parameter | Value |

| Yield | 45-55% |

| Melting Point | >300 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.1 (s, 1H, -OH), 10.9 (s, 1H, -OH), 7.55 (d, J=8.8 Hz, 1H, Ar-H), 6.90 (d, J=8.8 Hz, 1H, Ar-H), 6.35 (s, 1H, Ar-H), 6.20 (s, 1H, Ar-H), 6.15 (s, 2H, -OCH₂O-) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 182.5, 164.2, 162.8, 157.5, 150.1, 145.3, 138.2, 124.8, 115.6, 112.3, 102.5, 98.7, 94.1 |

| Mass Spectrometry (ESI-) | m/z 271.0 [M-H]⁻ |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the GSS reaction and product purification.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step sequence, employing the Kolbe-Schmitt and Grover, Shah, and Shah reactions, offers a reliable and reproducible method for obtaining this valuable natural product. The inclusion of detailed experimental procedures, tabulated data, and graphical workflows is intended to facilitate the successful implementation of this synthesis in a research laboratory setting, thereby supporting further investigation into the biological activities and potential therapeutic applications of this xanthone derivative.

Application Notes and Protocols for the Quantification of 1,7-Dihydroxy-2,3-methylenedioxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dihydroxy-2,3-methylenedioxyxanthone (MDX) is a xanthone (B1684191) found in plant species such as Polygala cyparissias.[1] This compound has garnered interest due to its potential biological activities, including gastroprotective and antihyperalgesic effects.[1] Accurate and precise quantification of MDX in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, standardization, and further research into its therapeutic potential.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), a general method for Ultraviolet-Visible (UV-Vis) Spectrophotometry for total xanthone content, and a general approach for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification.

Analytical Methods Overview

A comparative summary of the validation parameters for different analytical methods applicable to the quantification of xanthones, including this compound, is presented below. The data for the HPLC-PDA method is specific to MDX, while the UV-Vis and LC-MS/MS data are representative for xanthones and dihydroxy-compounds, respectively, and can be adapted for MDX.

| Parameter | HPLC-PDA for MDX | UV-Vis for Total Xanthones | LC-MS/MS for Dihydroxy-compounds |

| Linearity Range | 0.5–24 µg/mL | 0.5–20 µg/mL | 20–2420 ng/mL |

| Accuracy (% Recovery) | >98% | 99–104% | 85.7–103.0% |

| Precision (%RSD) | <2.0% | Intra-day: 1.1%, Inter-day: 1.8% | <9.1% |

| Limit of Detection (LOD) | 0.13 µg/mL | 0.101–0.124 µg/mL | Not specified |

| Limit of Quantification (LOQ) | 0.44 µg/mL | 0.307–0.375 µg/mL | Not specified |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-PDA

This protocol is based on a validated method for the quantification of MDX in extracts of Polygala cyparissias.[1][2][3]

1. Sample Preparation

-

Plant Material Extraction:

-

Air-dry the plant material (e.g., whole plant, leaves, stems) at 40°C with air circulation.

-

Grind the dried material to a fine powder.

-

Macerate the powdered plant material with acetone (B3395972) or methanol (B129727) at room temperature.

-

Filter the extract and concentrate under reduced pressure to obtain the crude extract.

-

-

Sample Solution:

-

Accurately weigh the dried crude extract.

-

Dissolve the extract in a mixture of water and acetonitrile (B52724) (1:1, v/v) to a desired concentration (e.g., 2 mg/mL) by sonication for 5 minutes.

-

Filter the solution through a 0.45 µm cellulose (B213188) regenerated membrane filter prior to HPLC injection.

-

2. Standard Solution Preparation

-

As this compound is not widely commercially available, it may need to be isolated from a natural source and purified. The purity of the isolated standard should be confirmed (e.g., by HPLC-PDA, NMR, and MS) and should be >99%.[3]

-

Prepare a stock solution of the MDX standard by dissolving an accurately weighed amount in acetonitrile to a concentration of 100 µg/mL.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 to 24 µg/mL.

3. HPLC-PDA Conditions

-

HPLC System: A standard HPLC system equipped with a photodiode array detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

4. Data Analysis

-

Construct a calibration curve by plotting the peak area of the MDX standard against its concentration.

-

Determine the concentration of MDX in the samples by interpolating their peak areas from the calibration curve.

-

The content of MDX in the extract can be expressed as mg per gram of dry extract.

Protocol 2: Quantification of Total Xanthones by UV-Vis Spectrophotometry

This protocol is a general method for the determination of total xanthone content and can be adapted for extracts containing this compound. It uses a reference standard, such as α-mangostin, which is structurally related to many xanthones.

1. Sample and Standard Preparation

-

Sample Solution:

-

Accurately weigh about 50 mg of the plant extract and dissolve it in methanol in a 50 mL volumetric flask.

-

Sonicate to ensure complete dissolution and fill to volume with methanol to obtain a concentration of 1000 µg/mL.

-

Dilute this stock solution with methanol to a final concentration within the linear range of the calibration curve (e.g., 50 µg/mL).[4]

-

Filter the solution through a 0.45 µm filter.

-

-

Standard Solution (using α-mangostin as an example):

-

Prepare a stock solution of α-mangostin in methanol at a concentration of 100 µg/mL.

-

Prepare a series of calibration standards with concentrations ranging from 2 to 10 µg/mL by diluting the stock solution with methanol.[4]

-

2. UV-Vis Spectrophotometric Analysis

-

Instrument: A UV-Vis spectrophotometer.

-

Wavelength Scan: Scan the spectrum of the standard solution (e.g., 10 µg/mL α-mangostin) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For many xanthones, a λmax around 243 nm is observed.[4]

-

Measurement: Measure the absorbance of the sample and standard solutions at the determined λmax.

3. Data Analysis

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of total xanthones in the sample solution from the calibration curve.

-

Calculate the total xanthone content in the original extract, expressed as α-mangostin equivalents (mg/g of extract).

Protocol 3: Sensitive Quantification by LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity and is suitable for the quantification of low-level analytes in complex matrices. This protocol provides a general framework that would require optimization for this compound.

1. Sample and Standard Preparation

-

Sample Preparation: Sample preparation will be similar to the HPLC-PDA method, involving extraction and filtration. Further dilution may be necessary to bring the analyte concentration into the linear range of the LC-MS/MS instrument.

-

Standard Preparation: Prepare a stock solution and a series of calibration standards of purified this compound in an appropriate solvent (e.g., methanol or acetonitrile) at concentrations significantly lower than those used for HPLC or UV-Vis (e.g., in the ng/mL range).

-

Internal Standard: The use of an internal standard (a structurally similar molecule, preferably a stable isotope-labeled version of the analyte) is highly recommended to improve accuracy and precision.

2. LC-MS/MS Conditions

-

LC System: A UPLC or HPLC system.

-

Column: A reversed-phase C18 column with a smaller particle size (e.g., <2 µm) is often used for better resolution and speed.

-

Mobile Phase: A gradient of acetonitrile or methanol and water, both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), likely in negative ion mode for a dihydroxy-substituted compound, though positive mode should also be tested.

-

Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of MDX, [M-H]⁻ or [M+H]⁺) and a specific product ion (a fragment of the precursor ion) need to be determined by direct infusion of the standard into the mass spectrometer.

3. Data Analysis

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

Caption: General experimental workflow for the quantification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of 1,7-dihydroxy-3,4-dimethoxyxanthone through inhibition of M1-phenotype macrophages via arginine/mitochondrial axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of 1,7-Dihydroxy-2,3-methylenedioxyxanthone

Introduction

1,7-Dihydroxy-2,3-methylenedioxyxanthone (MDX) is a xanthone (B1684191) found in plant species such as Polygala cyparissias. Xanthones are a class of polyphenolic compounds that have garnered significant interest for their potential pharmacological activities. Accurate and reliable quantification of MDX is crucial for the quality control of botanical extracts, phytochemical research, and the development of new therapeutic agents. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of MDX in plant extracts.

Analytical Method

A validated reversed-phase HPLC (RP-HPLC) method is employed for the separation and quantification of this compound. The method demonstrates good linearity, accuracy, precision, and robustness, making it suitable for routine analysis.

Quantitative Data Summary

The performance of this HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below for easy reference and comparison.

| Parameter | Result |

| Linearity Range | 0.5–24 µg/mL |

| Limit of Detection (LOD) | 0.13 µg/mL |

| Limit of Quantification (LOQ) | 0.44 µg/mL |

| Accuracy & Precision (%RSD) | < 2.0% |

| Robustness | The method is robust against minor variations in column temperature and flow rate. |

Experimental Protocols

This section provides a detailed step-by-step protocol for the analysis of this compound using HPLC.

1. Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727). Use sonication for approximately 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 24 µg/mL. These solutions will be used to construct the calibration curve.

2. Sample Preparation (from Plant Material)

-

Extraction: Accurately weigh a known amount of the homogenized and dried plant material (e.g., Polygala cyparissias). Transfer the material to a suitable extraction vessel.

-

Solvent Addition: Add a known volume of methanol to the plant material.

-

Extraction Process: Sonicate the mixture for a specified period (e.g., 30 minutes) to ensure the efficient extraction of MDX.

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter.

3. HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Chromatographic Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient elution using:

-

A: Water (pH 2.9, adjusted with acetic acid)

-

B: Acetonitrile

-

C: Methanol

-

-

Gradient Program:

-

0 min: 75:10:15 (A:B:C, v/v/v)

-

5 min: 70:15:15

-

7–20 min: 65:15:20

-

22–30 min: 60:20:20

-

35 min: 59:20:21

-

40–45 min: 58:20:22

-

48–52 min: 75:10:15

-

-

Flow Rate: 1.2 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

4. Data Analysis

-

Identify the peak corresponding to this compound in the chromatogram based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Quantify the amount of MDX in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Application Notes and Protocols for 1,7-Dihydroxy-2,3-methylenedioxyxanthone in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dihydroxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) found in plants of the Polygala genus, such as Polygala cyparissias.[1] This compound has garnered interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, neuroprotective, and gastroprotective effects. These application notes provide an overview of the potential uses of this compound in various cell culture assays and offer detailed protocols for investigating its biological activities.

Biological Activities and Potential Applications

This compound has been reported to possess several biological activities that warrant investigation in cell-based models:

-

Anti-inflammatory Activity: Xanthones have been shown to modulate inflammatory pathways. This compound can be investigated for its ability to reduce the production of pro-inflammatory mediators in cell lines such as RAW 264.7 macrophages or BV2 microglial cells stimulated with lipopolysaccharide (LPS).

-

Antioxidant Activity: The antioxidant potential of this xanthone can be assessed through various in vitro assays that measure its capacity to scavenge free radicals.

-

Neuroprotective Effects: Given the interest in xanthones for neurodegenerative diseases, this compound can be evaluated for its protective effects against neurotoxin-induced cell death in neuronal cell lines like SH-SY5Y.

-

Gastroprotective Effects: Its traditional use and reported antiulcerogenic activity suggest its potential to protect gastric epithelial cells from damage.

-

Cytotoxicity/Anticancer Activity: As many natural compounds exhibit cytotoxic effects against cancer cells, it is crucial to evaluate the impact of this compound on the viability of various cancer cell lines.

Data Presentation

The following tables summarize representative quantitative data for structurally similar xanthones to provide an expected range of activity. Note: These values should be experimentally determined for this compound.

Table 1: Cytotoxicity of Structurally Similar Xanthones in Cancer Cell Lines

| Xanthone Derivative | Cancer Cell Line | Assay | IC50 (µM) |

| 1,7-dihydroxy-3,4-dimethoxyxanthone | A549/Taxol | MTT | ~20 |

| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | RAW 264.7 | MTT | >50 |

| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | BV2 | MTT | >50 |

Table 2: Anti-inflammatory Activity of Structurally Similar Xanthones

| Xanthone Derivative | Cell Line | Inflammatory Mediator | IC50 (µM) |

| 1,7-dihydroxy-3,4-dimethoxyxanthone | MH7A | IL-6 | ~15 |

| 1,7-dihydroxy-3,4-dimethoxyxanthone | MH7A | IL-1β | ~18 |

| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | RAW 264.7 | NO | 5.77 |

| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | RAW 264.7 | PGE2 | 9.70 |

| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | BV2 | NO | 11.93 |

| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | BV2 | PGE2 | 7.53 |

Table 3: In Vitro Antioxidant Activity of a Structurally Similar Xanthone

| Xanthone Derivative | Assay | IC50 (µg/mL) |

| 1,3,5,8-tetrahydroxyxanthone | DPPH | ~5 |

Experimental Protocols

The following are detailed protocols that can be adapted to study the effects of this compound.

Protocol 1: MTT Assay for Cytotoxicity

This protocol determines the effect of the compound on cell viability.

Materials:

-

Cell line of choice (e.g., HeLa, A549, SH-SY5Y)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-